

Spectroscopic Profile of Azaspiracid-1 (AZA1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azaspiracid-1 (AZA1), a potent marine biotoxin. The information presented herein is intended to serve as a core resource for researchers and professionals involved in the detection, characterization, and toxicological assessment of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes detailed experimental protocols.

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification and quantification of **AZA1**, particularly in complex matrices such as shellfish tissue. The predominant methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Mass Spectrometry Data for AZA1



Parameter	Value	Reference
Molecular Formula	C47H71NO12	[1]
Molecular Weight	841.5 g/mol	[1]
Protonated Molecule [M+H]+	m/z 842.5	[1][2]
Major Fragment Ions	[M+H - H ₂ O] ⁺ (m/z 824.5), [M+H - 2H ₂ O] ⁺ (m/z 806.5)	[2]
Other Characteristic Fragment lons	m/z 672.5, m/z 654.5, m/z 362.5	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been instrumental in the structural elucidation and subsequent structural revision of **AZA1**. The complex polyether structure of **AZA1** gives rise to a detailed and informative NMR spectrum. While complete assigned data from the primary literature is extensive, a summary of key chemical shifts is presented below. The definitive structural assignment was reported by Nicolaou et al. in 2004 following total synthesis.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Azaspiracid-1

Atom No.	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Data to be populated from definitive source	Data to be populated from definitive source	Data to be populated from definitive source

Note: The complete and unambiguous assignment of all proton and carbon signals requires access to the full dataset published in the primary literature.

Infrared (IR) Spectroscopy Data



Infrared spectroscopy provides information about the functional groups present in a molecule. Due to the limited availability of published IR spectra specifically for **AZA1**, the following table outlines the expected characteristic absorption bands based on its molecular structure, which includes hydroxyl, amine, carboxylic acid, and ether functionalities.

Table 3: Predicted Infrared (IR) Absorption Bands for AZA1

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Alcohols, Carboxylic Acid)	3500 - 3200 (broad)	Strong
N-H stretch (Secondary Amine)	3500 - 3300	Medium
C-H stretch (Alkanes)	2960 - 2850	Strong
C=O stretch (Carboxylic Acid)	1725 - 1700	Strong
C-O stretch (Ethers, Alcohols, Carboxylic Acid)	1300 - 1000	Strong
N-H bend (Secondary Amine)	1650 - 1550	Medium

Experimental Protocols Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the extraction and analysis of **AZA1** from shellfish tissue.

1. Sample Extraction:

- · Homogenize shellfish tissue.
- Extract the homogenate with a solvent mixture, typically methanol/water (e.g., 80:20 v/v).[3]
- Centrifuge the mixture and collect the supernatant.



 For cleaner extracts, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB may be employed.[1]

2. LC Separation:

- Column: A reversed-phase C18 or C8 column is commonly used.
- Mobile Phase: A gradient elution is typically employed using a mixture of water and an
 organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid and
 ammonium formate to improve ionization.
- Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
- 3. MS/MS Detection:
- Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[2]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transitions from the protonated molecule to its characteristic fragment ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of polyether toxins like **AZA1**.

- 1. Sample Preparation:
- A purified, dry sample of **AZA1** (typically in the milligram range) is required.
- Dissolve the sample in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or chloroform-d, CDCl₃).
- Transfer the solution to a high-quality NMR tube to a standard height (e.g., 5 cm).
- 2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for resolving the complex spin systems of AZA1.



- Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment, including:
 - o ¹H NMR
 - o 13C NMR
 - Correlation Spectroscopy (COSY)
 - Total Correlation Spectroscopy (TOCSY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)
 - Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)
- Parameters: Acquisition parameters such as relaxation delays, number of scans, and spectral widths should be optimized for the specific sample and spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for obtaining an FTIR spectrum of a solid sample like **AZA1**.

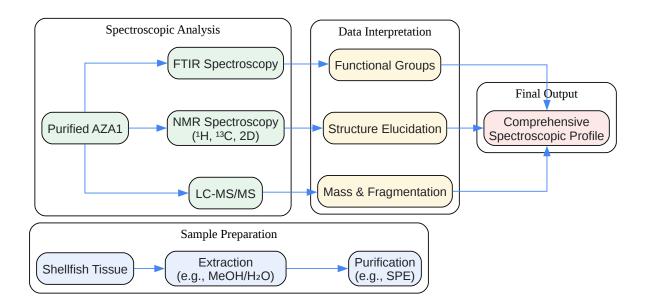
- 1. Sample Preparation:
- KBr Pellet Method: Mix a small amount of the dry AZA1 sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- 2. FTIR Data Acquisition:
- Spectrometer: A standard FTIR spectrometer.
- Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.



 Background: A background spectrum (of the KBr pellet or empty ATR crystal) should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **AZA1**.



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Caption: Workflow for the spectroscopic analysis of AZA1.

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References

- 1. Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography—mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
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